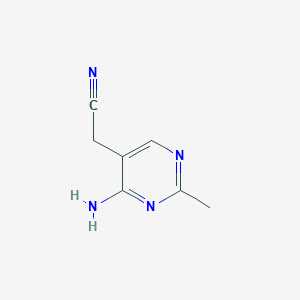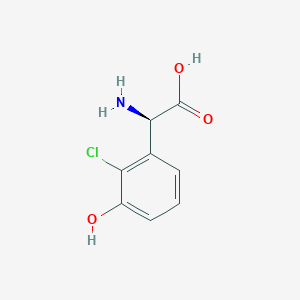
(R)-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-hydroxybenzaldehyde and glycine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of a base like sodium hydroxide and a suitable nucleophile.
Major Products:
Oxidation: Formation of 2-amino-2-(2-chloro-3-oxophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-chloro-3-aminophenyl)acetic acid.
Substitution: Formation of 2-amino-2-(2-substituted-3-hydroxyphenyl)acetic acid.
Applications De Recherche Scientifique
®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell signaling, depending on its specific application.
Comparaison Avec Des Composés Similaires
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Amino-2-(3-hydroxyphenyl)acetic acid
- 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid
Comparison:
- Uniqueness: ®-2-Amino-2-(2-chloro-3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
- Differences: The presence and position of substituents on the phenyl ring can alter the compound’s physical properties, reactivity, and interaction with biological targets.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-chloro-3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-4(7(10)8(12)13)2-1-3-5(6)11/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |
Clé InChI |
AKHBUEMSSQXMIN-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)Cl)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Cl)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


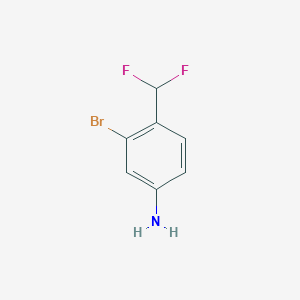
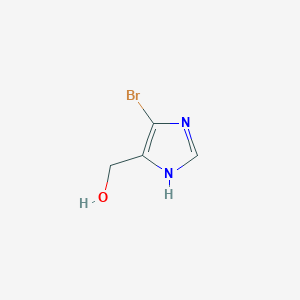
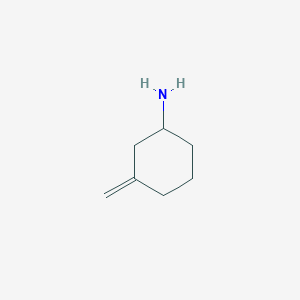
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
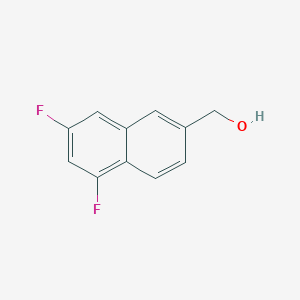

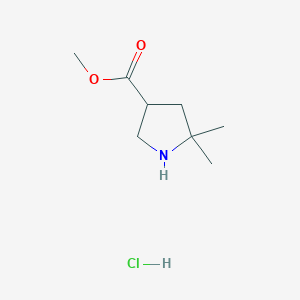
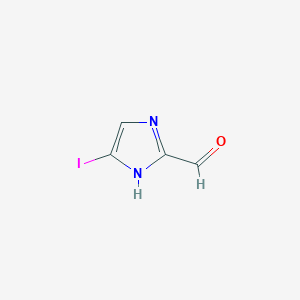


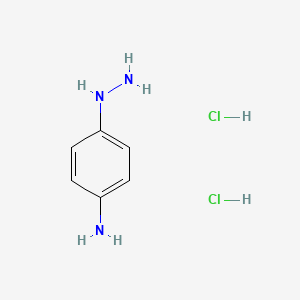
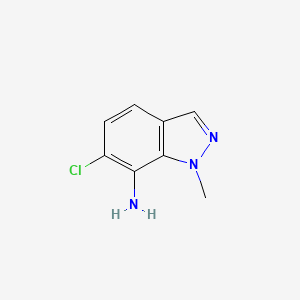
![7-Methyl-2-thioxo-2,3-dihydropyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12968568.png)
